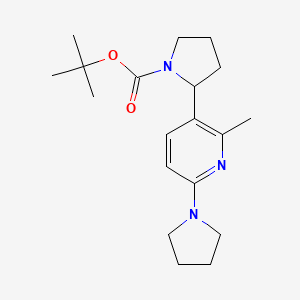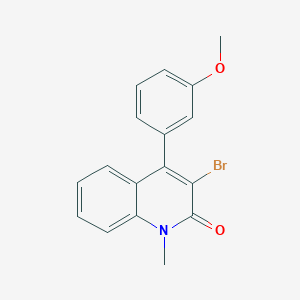
3-Bromo-4-(3-methoxyphenyl)-1-methylquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-(3-methoxyphenyl)-1-methylquinolin-2(1H)-one is an organic compound that belongs to the quinoline family This compound is characterized by the presence of a bromine atom at the third position, a methoxyphenyl group at the fourth position, and a methyl group at the first position of the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(3-methoxyphenyl)-1-methylquinolin-2(1H)-one typically involves multi-step organic reactions. One common method includes the bromination of 4-(3-methoxyphenyl)-1-methylquinolin-2(1H)-one using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low to moderate range to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-(3-methoxyphenyl)-1-methylquinolin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The quinoline ring can be reduced under hydrogenation conditions to form dihydroquinoline derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) under hydrogen gas (H2) atmosphere.
Major Products
Substitution: Formation of 4-(3-methoxyphenyl)-1-methylquinolin-2(1H)-one derivatives with different substituents at the third position.
Oxidation: Formation of 3-bromo-4-(3-formylphenyl)-1-methylquinolin-2(1H)-one or 3-bromo-4-(3-carboxyphenyl)-1-methylquinolin-2(1H)-one.
Reduction: Formation of 3-bromo-4-(3-methoxyphenyl)-1-methyl-1,2-dihydroquinolin-2(1H)-one.
Scientific Research Applications
3-Bromo-4-(3-methoxyphenyl)-1-methylquinolin-2(1H)-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: The compound is explored for its use in organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Biological Research: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: It is used as an intermediate in the synthesis of more complex organic molecules and fine chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-4-(3-methoxyphenyl)-1-methylquinolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxyphenyl group play crucial roles in binding to the active sites of these targets, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction kinetics are essential to fully understand its mechanism.
Comparison with Similar Compounds
Similar Compounds
4-(3-Methoxyphenyl)-1-methylquinolin-2(1H)-one: Lacks the bromine atom, leading to different reactivity and biological activity.
3-Bromo-4-phenyl-1-methylquinolin-2(1H)-one: Lacks the methoxy group, affecting its electronic properties and interactions.
3-Bromo-4-(3-hydroxyphenyl)-1-methylquinolin-2(1H)-one: The methoxy group is replaced by a hydroxy group, altering its solubility and reactivity.
Uniqueness
3-Bromo-4-(3-methoxyphenyl)-1-methylquinolin-2(1H)-one is unique due to the combination of the bromine atom and methoxyphenyl group, which confer distinct electronic and steric properties. These features make it a valuable compound for specific applications in medicinal chemistry and materials science, where precise molecular interactions are crucial.
Properties
Molecular Formula |
C17H14BrNO2 |
|---|---|
Molecular Weight |
344.2 g/mol |
IUPAC Name |
3-bromo-4-(3-methoxyphenyl)-1-methylquinolin-2-one |
InChI |
InChI=1S/C17H14BrNO2/c1-19-14-9-4-3-8-13(14)15(16(18)17(19)20)11-6-5-7-12(10-11)21-2/h3-10H,1-2H3 |
InChI Key |
NICYHSJDYPYXKG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)Br)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


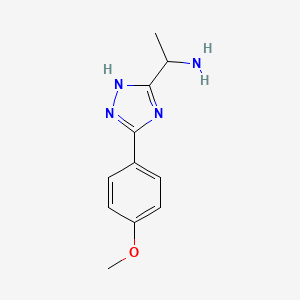

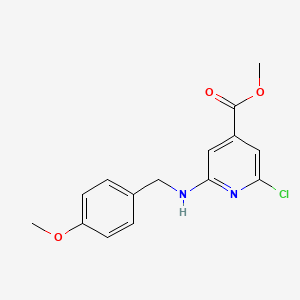




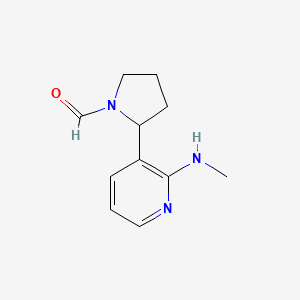
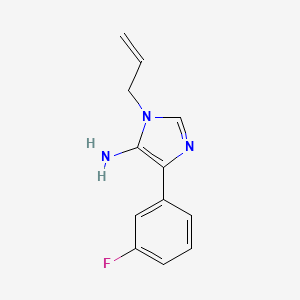
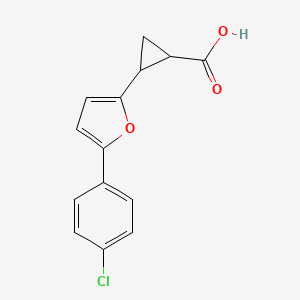

![N,N'-([2,2'-Bipyridine]-6,6'-diyl)dihexanamide](/img/structure/B15059641.png)

